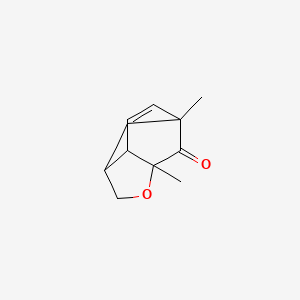
6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one is a complex organic compound with a unique structure. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups at specific positions using reagents like methyl iodide or dimethyl sulfate.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated processes.
Chemical Reactions Analysis
Types of Reactions
6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of any remaining double bonds or functional groups using hydrogen gas and a catalyst.
Substitution: Introduction of new functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more complex oxygenated derivatives, while reduction could lead to fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Exploration as a lead compound for drug development.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzofuran: A methylated derivative with different properties.
3,6-Dimethylbenzofuran: Another methylated derivative with unique characteristics.
Uniqueness
6,7a-Dimethyl-2,3,3a,7a-tetrahydro-3,6-methano-1-benzofuran-7(6H)-one is unique due to its specific substitution pattern and tetrahydro structure, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
CAS No. |
62940-20-9 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1,3-dimethyl-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one |
InChI |
InChI=1S/C11H14O2/c1-10-4-3-8-7(5-10)6-13-11(8,2)9(10)12/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
HYJHVMASIUIFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3COC(C3C=C1)(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















